molecular formula C31H26N4O3 B606271 BMS-935177 CAS No. 1231889-53-4

BMS-935177

Numéro de catalogue B606271
Numéro CAS: 1231889-53-4
Poids moléculaire: 502.574
Clé InChI: TVJRDCQUZMGBAB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BMS-935177 is a potent, selective, reversible, and 2nd generation inhibitor of Bruton’s Tyrosine Kinase (BTK) with an IC50 of 3 nM . It demonstrates good kinase selectivity with higher activity against BTK than other kinases . It is expected to provide useful clinical efficacy in autoimmune diseases .


Synthesis Analysis

BMS-935177 is a potent BTK inhibitor with improved kinase selectivity and superior oral exposure in multiple species . BMS-986143 provided an 11-fold enhancement of BTK inhibition and a 6-fold increase in human whole blood potency when compared to BMS-935177 .


Molecular Structure Analysis

The molecular formula of BMS-935177 is C31H26N4O3 . The exact mass is 502.20 and the molecular weight is 502.574 . The isolation of a single, rotationally stable atropisomer, BMS-986143, was achieved by replacing the quinazolinone in BMS-935177 with a quinazolinedione to lock the lower atropisomeric axis .


Chemical Reactions Analysis

BMS-935177 shows greater than 50-fold selectivity over the SRC family of kinases, including 1100-fold selectivity over SRC itself . Other kinases inhibited with a potency less than 150 nM (50-fold selectivity) included TRKA, HER4, TRKB, and RET .


Physical And Chemical Properties Analysis

The molecular formula of BMS-935177 is C31H26N4O3 . The exact mass is 502.20 and the molecular weight is 502.574 .

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

BMS-935177 is a potent, reversible Bruton’s Tyrosine Kinase (BTK) inhibitor . BTK plays a crucial role in B-cell receptor and Fc receptor signaling pathways and is also involved in the regulation of Toll-like receptors and chemokine receptors . Given the central role of BTK in immunity, BTK inhibition represents a promising therapeutic approach for the treatment of inflammatory and autoimmune diseases .

Methods of Application or Experimental Procedures

BMS-935177 is orally available . It has an IC50 value of 2.8 nM and demonstrates good kinase selectivity . It is more potent against BTK than other kinases, including the other Tec family kinases (TEC, BMX, ITK, and TXK) over which the compound is between 5- and 67-fold selective .

Application in the Treatment of Rheumatoid Arthritis and Sjögren Syndrome

Specific Scientific Field

This application falls under the field of Pharmacology .

Summary of the Application

BMS-935177 is being investigated for its potential use in the treatment of Rheumatoid Arthritis and Sjögren Syndrome .

Safety And Hazards

BMS-935177 is harmful if swallowed . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment . In case of ingestion, it is advised to rinse the mouth and call a poison center or doctor .

Orientations Futures

Tyrosine kinase inhibitors (TKIs) have emerged as a promising class of target-directed, small molecule inhibitors used to treat hematologic malignancies, inflammatory diseases, and autoimmune disorders . BMS-935177, being a potent BTK inhibitor, holds promise in this regard .

Propriétés

IUPAC Name

7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxoquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N4O3/c1-17-19(8-6-10-26(17)35-16-33-24-9-5-4-7-22(24)30(35)37)20-13-14-23(29(32)36)28-27(20)21-12-11-18(31(2,3)38)15-25(21)34-28/h4-16,34,38H,1-3H3,(H2,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJRDCQUZMGBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2C=NC3=CC=CC=C3C2=O)C4=C5C6=C(C=C(C=C6)C(C)(C)O)NC5=C(C=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 70647728

Citations

For This Compound
10
Citations
GV De Lucca, Q Shi, Q Liu, DG Batt… - Journal of Medicinal …, 2016 - ACS Publications
… in vivo activity and an acceptable safety profile, 7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide 6 (BMS-935177) was …
Number of citations: 46 pubs.acs.org
AS Srivastava, S Ko, SH Watterson… - ACS Medicinal …, 2020 - ACS Publications
Bruton’s tyrosine kinase (BTK) has been shown to play a key role in the pathogenesis of autoimmunity. Therefore, the inhibition of the kinase activity of BTK with a small molecule …
Number of citations: 6 pubs.acs.org
TJ Zheng, ER Lofurno, AR Melrose… - … of Physiology-Cell …, 2021 - journals.physiology.org
… entospletinib, TAK-659; four irreversible BTK inhibitors, ibrutinib, acalabrutinib, ONO-4059 (tirabrutinib), AVL-292 (spebrutinib); and four reversible BTK inhibitors, CG-806, BMS-935177…
Number of citations: 25 journals.physiology.org
J Dai, C Wang, SC Traeger, L Discenza… - … of Chromatography A, 2017 - Elsevier
… method development and BMS-935177 was eventually … the chromatographic peaks of BMS-935177 on the initial … effect on the separations of BMS-935177. Peak coalescence occurs at …
Number of citations: 21 www.sciencedirect.com
KR Vann, D Pal, AL Smith, N Sahar, M Krishnaiah… - Molecular …, 2022 - Springer
… ) and BMS-935177 (reversible BTK inhibitor) for 1 h and then performed inhibitor wash out experiments (Fig. 3c, d). As expected, cells treated with the reversible inhibitor BMS-935177 …
Number of citations: 5 link.springer.com
Q Liu, DG Batt, C Chaudhry, JS Lippy, MA Pattoli… - Bioorganic & Medicinal …, 2018 - Elsevier
… This work culminated in the discovery of BMS-935177 (1) 4 and the single atropisomer BMS-986142 (2), 5 two very potent and selective reversible inhibitors of BTK. The latter compound…
Number of citations: 12 www.sciencedirect.com
L Wang, Z Zhang, D Yu, L Yang, L Li, Y He, J Shi - Bioorganic Chemistry, 2023 - Elsevier
… inhibitors carbazole and tetrahydrocarbazole derivatives (BMS-935177 and BMS-986142) were … Another report showed that the structure of BMS-935177 was modified and optimized to …
Number of citations: 3 www.sciencedirect.com
B Tasso, A Spallarossa, E Russo, C Brullo - Molecules, 2021 - mdpi.com
… a new reversible BTKI and reported a compound of BMS-935177 and BMS-986142 (Table 3). … improvements in potency and selectivity compared to BMS-935177, and it is currently in a …
Number of citations: 32 www.mdpi.com
D Pal, KR Vann, S Joshi, NE Sahar, GA Morales… - Iscience, 2021 - cell.com
… to BTK, and noncovalent reversible inhibitor BMS-935177 were used as controls. We found … cells treated with the reversable inhibitor BMS935177 regained BTK phosphorylation. While …
Number of citations: 5 www.cell.com
D Zhang, H Gong, F Meng - Molecules, 2021 - mdpi.com
… Replacing the quinazolinone of BMS-935177 with acrylamide conversed the reversible BTK inhibitor into an irreversible one (14) with a six-fold increase in potency (IC 50 : 0.46 nM …
Number of citations: 31 www.mdpi.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.